molecular formula C12H15N5O2 B7045542 Methyl 2-[(1-propylpyrazol-4-yl)amino]pyrimidine-4-carboxylate

Methyl 2-[(1-propylpyrazol-4-yl)amino]pyrimidine-4-carboxylate

Cat. No.: B7045542
M. Wt: 261.28 g/mol
InChI Key: UYYDDMUDULGCLB-UHFFFAOYSA-N
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Description

Methyl 2-[(1-propylpyrazol-4-yl)amino]pyrimidine-4-carboxylate is a heterocyclic compound that features both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(1-propylpyrazol-4-yl)amino]pyrimidine-4-carboxylate typically involves the reaction of a pyrazole derivative with a pyrimidine carboxylate under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the pyrazole, followed by nucleophilic substitution with a pyrimidine ester. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(1-propylpyrazol-4-yl)amino]pyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.

    Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like DMF.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 2-[(1-propylpyrazol-4-yl)amino]pyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-[(1-propylpyrazol-4-yl)amino]pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(1-methylpyrazol-4-yl)amino]pyrimidine-4-carboxylate
  • Methyl 2-[(1-ethylpyrazol-4-yl)amino]pyrimidine-4-carboxylate

Uniqueness

Methyl 2-[(1-propylpyrazol-4-yl)amino]pyrimidine-4-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group on the pyrazole ring may confer different steric and electronic properties compared to methyl or ethyl substitutions, potentially leading to distinct interactions with molecular targets.

Properties

IUPAC Name

methyl 2-[(1-propylpyrazol-4-yl)amino]pyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-3-6-17-8-9(7-14-17)15-12-13-5-4-10(16-12)11(18)19-2/h4-5,7-8H,3,6H2,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYDDMUDULGCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C=N1)NC2=NC=CC(=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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